Imidazo[1,2-a]pyridin-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridin-7-amine hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly due to its unique structural features that allow for diverse biological activities . This compound has been studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-7-amine hydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines have been reported to be involved in various biochemical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various radical reactions for their direct functionalization .
Action Environment
It’s worth noting that imidazo[1,2-a]pyridines have been used as inhibitors against the degradation of metal surfaces in acidic media , suggesting that they may exhibit different properties under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-7-amine hydrochloride, like other imidazo[1,2-a]pyridines, can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions
Cellular Effects
Some imidazo[1,2-a]pyridines have shown potent anticancer activity against certain cell lines .
Molecular Mechanism
Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-7-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-aminopyridine with α-haloketones, followed by cyclization under acidic conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and other reduced derivatives.
Substitution: Substituted imidazo[1,2-a]pyridines with various functional groups.
Scientific Research Applications
Imidazo[1,2-a]pyridin-7-amine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but may have different substituents that alter its biological activity.
Imidazo[1,2-b]pyridazine: Another related compound with a different arrangement of nitrogen atoms in the ring system, leading to distinct chemical properties.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronic devices.
Uniqueness: Imidazo[1,2-a]pyridin-7-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazopyridine derivatives . Its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields make it a valuable compound for research and development .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPJGBVDXMRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795435-58-3 |
Source
|
Record name | imidazo[1,2-a]pyridin-7-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.